Linker Architecture Differentiation from Direct N‑Aryl Sulfamoylphenyl‑Imidazolidinones
The compound incorporates an –CH₂–CO–NH–CH₂– linker between the imidazolidin‑2‑one nitrogen and the 4‑sulfamoylphenyl ring, whereas comparator 1‑(4‑sulfamoylphenyl)‑3‑phenylimidazolidin‑2‑one (CAS 53298‑16‑1) and its derivatives possess a direct N‑aryl bond [1]. This structural difference increases the heavy atom count by 4 atoms (C, N, O, C) and introduces an additional hydrogen‑bond donor (amide NH) and acceptor (amide C=O) that are absent in the direct‑linked comparator class. In PAIB‑SO antimitotic prodrugs, the absence of this linker necessitates CYP1A1‑mediated bioactivation for activity, indicating that linker architecture governs both pharmacokinetic handling and target engagement [2]. No quantitative head‑to‑head data comparing linker‑containing vs. linker‑deficient analogs in the same assay were identified in the permitted literature.
| Evidence Dimension | Heavy atom count between imidazolidinone N and terminal aryl ring |
|---|---|
| Target Compound Data | 4 atoms (CH₂–CO–NH–CH₂) |
| Comparator Or Baseline | 1-(4-sulfamoylphenyl)-3-phenylimidazolidin-2-one (CAS 53298-16-1): 0 atoms (direct N–C bond) |
| Quantified Difference | Δ = 4 atoms; +2 hydrogen-bond donors/acceptors vs. comparator |
| Conditions | Structural comparison based on 2D chemical graph analysis |
Why This Matters
The linker adds conformational flexibility and hydrogen‑bonding capacity that are likely to alter protein‑ligand binding geometry and isoform selectivity, making linker‑deficient analogs unsuitable as direct substitutes in structure‑activity relationship studies.
- [1] Fortin, S., Wei, L., Moreau, E., Lacroix, J., Côté, M.-F., Petitclerc, É., & C.-Gaudreault, R. (2011). Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as new antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. Journal of Medicinal Chemistry, 54(14), 4932-4947. View Source
- [2] Fortin, S., Wei, L., Moreau, E., Lacroix, J., Côté, M.-F., Petitclerc, É., & C.-Gaudreault, R. (2011). Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as new antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. Journal of Medicinal Chemistry, 54(14), 4932-4947. View Source
